N-(Triethoxysilylpropyl)urea

Catalog No.
S704660
CAS No.
23779-32-0
M.F
C10H24N2O4Si
M. Wt
264.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Triethoxysilylpropyl)urea

CAS Number

23779-32-0

Product Name

N-(Triethoxysilylpropyl)urea

IUPAC Name

3-triethoxysilylpropylurea

Molecular Formula

C10H24N2O4Si

Molecular Weight

264.39 g/mol

InChI

InChI=1S/C10H24N2O4Si/c1-4-14-17(15-5-2,16-6-3)9-7-8-12-10(11)13/h4-9H2,1-3H3,(H3,11,12,13)

InChI Key

LVNLBBGBASVLLI-UHFFFAOYSA-N

SMILES

CCO[Si](CCCNC(=O)N)(OCC)OCC

Canonical SMILES

CCO[Si](CCCNC(=O)N)(OCC)OCC

Material Science:

  • Surface Modification: TEPU's ability to form covalent bonds with both organic and inorganic materials makes it a potential candidate for surface modification. Studies suggest it can improve adhesion between dissimilar materials, such as polymers and metal oxides [].
  • Synthesis of Hybrid Materials: TEPU can be incorporated into the synthesis of hybrid materials, combining organic and inorganic components. This allows researchers to design materials with tailored properties, such as improved mechanical strength or specific functionalities [].

Biomedical Applications:

  • Drug Delivery: Researchers are exploring TEPU for its potential role in drug delivery systems. Its ability to form self-assembled structures and its biocompatibility make it a promising candidate for encapsulating and delivering therapeutic agents [].
  • Bioconjugation: TEPU can be used to attach biomolecules, such as proteins or antibodies, to surfaces or other materials. This technique, known as bioconjugation, is valuable for various applications, including biosensing and targeted drug delivery [].

Other Potential Applications:

  • Textile Industry: TEPU might be useful in the textile industry for improving water repellency and wrinkle resistance of fabrics [].
  • Adhesives and Sealants: The ability of TEPU to form strong bonds makes it a potential candidate for developing new adhesives and sealants with improved performance [].

N-(Triethoxysilylpropyl)urea is a chemical compound with the molecular formula C₁₀H₂₄N₂O₄Si and a molecular weight of 264.40 g/mol. It is characterized by the presence of a urea group linked to a triethoxysilane moiety, which imparts both organic and inorganic functionalities. This unique structure allows it to serve as an effective coupling agent, enhancing adhesion between various materials, particularly in applications involving polymers and inorganic substrates . The compound appears as a colorless liquid and is soluble in alcohol, with a boiling point of approximately 305.1 °C and a flash point of 138.3 °C .

N-(Triethoxysilylpropyl)urea acts as an adhesion promoter through a two-step mechanism:

  • Hydrogen Bonding: The urea group forms hydrogen bonds with the surfaces of organic materials like polymers.
  • Covalent Bonding: After hydrolysis, the silanol groups on the molecule react with inorganic fillers or fibers, forming covalent bonds and creating a strong interface between the organic and inorganic components [].
  • Skin and eye irritation: Organosilanes can react with moisture on skin and eyes, causing irritation [].
  • Flammability: The presence of ethoxy groups suggests some flammability; however, specific flash point data is unavailable.

  • Condensation Reaction: It reacts with hydroxyl groups on inorganic surfaces through a condensation reaction, forming siloxane bonds (Si-O-Si) while releasing ethanol. The general reaction can be represented as:
    RSi(OCH2CH3)3+HOSurfaceRSi(OCH2CH3)2OSiSurface+CH3CH2OHR-Si(OCH_2CH_3)_3+HO-Surface\rightarrow R-Si(OCH_2CH_3)_2-O-Si-Surface+CH_3CH_2OH
  • Hydrolysis: In the presence of moisture, the ethoxy groups hydrolyze to form silanol (Si-OH) groups, which can further condense to create siloxane networks .
  • Thermal Decomposition: At elevated temperatures, N-(Triethoxysilylpropyl)urea may decompose, releasing volatile organic compounds such as ethanol and ammonia.

Synthesis of N-(Triethoxysilylpropyl)urea can be achieved through various methods:

  • Reaction with Ethyl Carbamate: One common method involves reacting ethyl carbamate with γ-aminopropyl triethoxysilane in the presence of a catalytic agent such as dibutyltin oxide (DBTO). This process enables the formation of the urea linkage while integrating the triethoxysilane functionality .
  • Simple Nucleophilic Addition: Another method includes the nucleophilic addition of amines to potassium isocyanate in an aqueous medium without requiring organic solvents, making it an efficient and mild synthesis route suitable for gram-scale production .

N-(Triethoxysilylpropyl)urea finds diverse applications across several industries:

  • Adhesives and Sealants: It serves as an adhesion promoter and surface modifier in epoxy resins, phenolic resins, and other polymeric materials.
  • Material Science: The compound is utilized in creating polysilsesquioxane membranes for carbon dioxide separation, enhancing material durability and environmental resistance.
  • Medical

Interaction studies involving N-(Triethoxysilylpropyl)urea focus on its ability to improve bonding between dissimilar materials. For instance:

  • Adhesion Mechanisms: Research indicates that the urea group facilitates hydrogen bonding with organic polymers while the triethoxysilane moiety interacts with inorganic surfaces, leading to improved adhesion properties .
  • Compatibility Studies: Studies have shown that incorporating this compound into polymer blends can enhance compatibility and mechanical properties, making it valuable for composite materials.

N-(Triethoxysilylpropyl)urea shares similarities with several other silane-based compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Attributes
N-(Aminopropyl)triethoxysilaneContains an amino group instead of ureaSuperior reactivity with amines
Triethoxy(octyl)silaneLonger alkyl chainEnhanced hydrophobicity
γ-AminopropyltriethoxysilaneContains amine functionalityBetter adhesion to polar surfaces
N-(Propyl)triethoxysilanePropyl group instead of ureaLess complex interactions than urea

N-(Triethoxysilylpropyl)urea's unique combination of organic urea functionality and triethoxysilyl reactivity distinguishes it from these similar compounds, making it particularly effective for applications requiring strong adhesion between organic polymers and inorganic materials .

UNII

3SHT6V963O

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 32 of 60 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 28 of 60 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (28.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (71.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

23779-32-0
116912-64-2

Wikipedia

N-(triethoxysilylpropyl)urea

General Manufacturing Information

Urea, N-[3-(triethoxysilyl)propyl]-: ACTIVE

Dates

Last modified: 08-15-2023

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